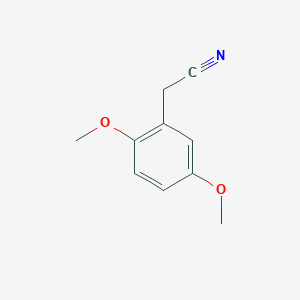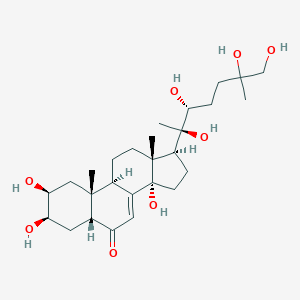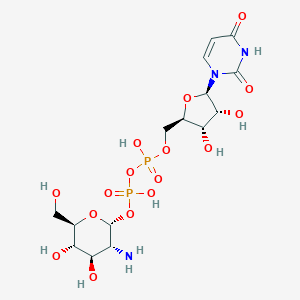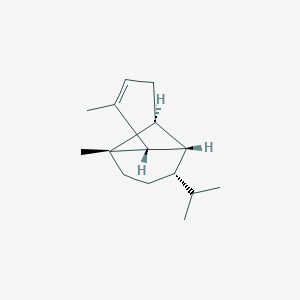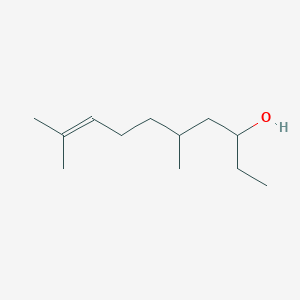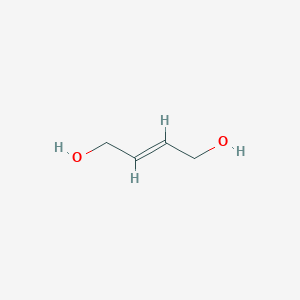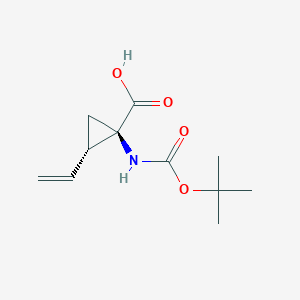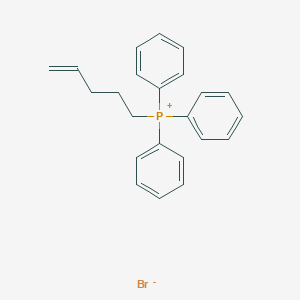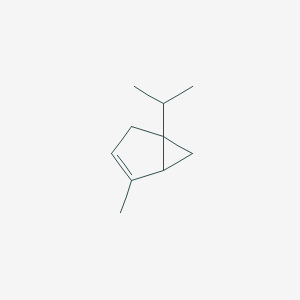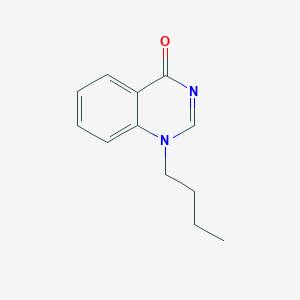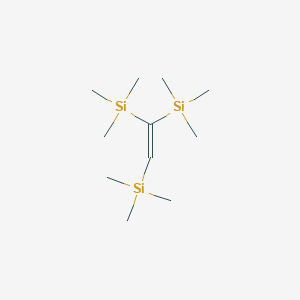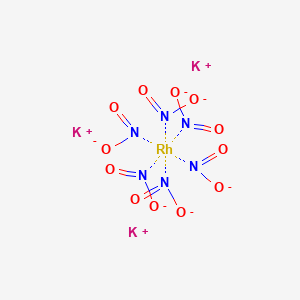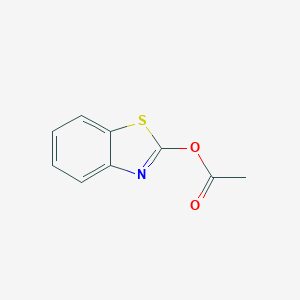
1,3-Benzothiazol-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzothiazol-2-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzothiazole family, which is known for its diverse biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 1,3-Benzothiazol-2-yl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,3-Benzothiazol-2-yl acetate have been studied in various animal models and cell cultures. In one study, this compound was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In another study, it was shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Benzothiazol-2-yl acetate in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to handle and administer in experiments. However, one limitation of this compound is its low stability, which can lead to degradation over time. Additionally, the synthesis of this compound can be challenging, and the yield can be low if the reaction conditions are not optimized.
Orientations Futures
There are several future directions for research on 1,3-Benzothiazol-2-yl acetate. One area of interest is the development of novel drugs based on this compound for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and stability of this compound. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 1,3-Benzothiazol-2-yl acetate is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1,3-Benzothiazol-2-yl acetate can be achieved through various methods, including the reaction of 2-aminobenzenethiol with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-aminobenzenethiol with acetyl chloride in the presence of a base such as pyridine. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, concentration, and reaction time.
Applications De Recherche Scientifique
1,3-Benzothiazol-2-yl acetate has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has shown promising results in the development of novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antifungal, antibacterial, and anti-inflammatory properties.
Propriétés
Numéro CAS |
15456-95-8 |
|---|---|
Nom du produit |
1,3-Benzothiazol-2-yl acetate |
Formule moléculaire |
C9H7NO2S |
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-yl acetate |
InChI |
InChI=1S/C9H7NO2S/c1-6(11)12-9-10-7-4-2-3-5-8(7)13-9/h2-5H,1H3 |
Clé InChI |
GLFGFXDDVYKLKP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=NC2=CC=CC=C2S1 |
SMILES canonique |
CC(=O)OC1=NC2=CC=CC=C2S1 |
Synonymes |
2-Benzothiazolol,acetate(ester)(8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



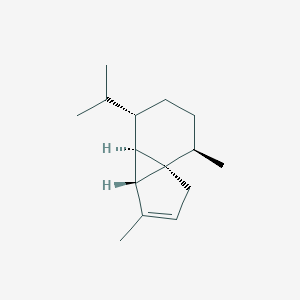
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
